Product packaging for Itaconic anhydride(Cat. No.:CAS No. 25300-97-4)

Itaconic anhydride

Cat. No.: B3422392
CAS No.: 25300-97-4
M. Wt: 112.08 g/mol
InChI Key: OFNISBHGPNMTMS-UHFFFAOYSA-N
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Description

Itaconic anhydride (CAS 2170-03-8) is a colorless to white crystalline solid with a molecular weight of 112.08 g/mol and a melting point of 66-70 °C . This compound is a cyclic anhydride derived from itaconic acid, positioning it as a sustainable and renewable building block in chemical synthesis, particularly for developing biobased polymers and materials . Its structure features a reactive double bond and a cyclic anhydride ring, making it a versatile monomer for functionalization and polymerization. A primary research application of this compound is its role as a green compatibilizer in bio-composites. It can be copolymerized into a polymer matrix to enhance the interfacial adhesion between hydrophobic resins (e.g., tung oil-based thermosets) and hydrophilic biomass reinforcements (e.g., Miscanthus, pine wood, algae) . This results in composites with significantly improved thermal stability and mechanical properties, such as an increased storage modulus, making it a sustainable alternative to petroleum-based compatibilizers . This compound is highly valuable in polymer modification and synthesis . It undergoes radical polymerization and polycondensation, and can be grafted onto polymers like polylactic acid (PLA) to enhance tensile strength and thermal stability . The anhydride ring readily opens in reactions with nucleophiles, allowing for the creation of esters, amides, and other functional derivatives, which is useful for introducing carboxylic acid groups into polymer chains . It also participates in Diels-Alder reactions and can be used to synthesize various five-, six-, and seven-membered heterocycles, underscoring its utility in synthetic organic chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use . It is moisture-sensitive and should be stored in a cool, dark place, ideally under inert conditions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4O3 B3422392 Itaconic anhydride CAS No. 25300-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylideneoxolane-2,5-dione
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InChI

InChI=1S/C5H4O3/c1-3-2-4(6)8-5(3)7/h1-2H2
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InChI Key

OFNISBHGPNMTMS-UHFFFAOYSA-N
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Canonical SMILES

C=C1CC(=O)OC1=O
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Molecular Formula

C5H4O3
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Related CAS

25300-97-4
Record name 2,5-Furandione, dihydro-3-methylene-, homopolymer
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DSSTOX Substance ID

DTXSID8062230
Record name 2,5-Furandione, dihydro-3-methylene-
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Molecular Weight

112.08 g/mol
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Physical Description

Off-white or white crystalline powder; [Alfa Aesar MSDS]
Record name Itaconic anhydride
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CAS No.

2170-03-8, 25300-97-4
Record name Itaconic anhydride
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Synthetic Methodologies and Reaction Mechanisms of Itaconic Anhydride

Primary Synthesis Routes of Itaconic Anhydride (B1165640)

The production of itaconic anhydride is achieved through several distinct pathways, including biotechnological methods that start from renewable resources and purely chemical syntheses.

The biotechnological route to this compound is an indirect process that begins with the fermentation of carbohydrates to produce itaconic acid, which is then subsequently dehydrated. The filamentous fungus Aspergillus terreus is the primary microorganism employed for the industrial-scale production of itaconic acid. mdpi.comnih.gov This process involves the fermentation of various sugars, such as glucose, sucrose, or xylose, which are converted into itaconic acid via the glycolysis pathway and a part of the tricarboxylic acid (TCA) cycle. mdpi.comresearchgate.net

The fungus is capable of producing high titers of itaconic acid, with some strains achieving concentrations of up to 150 g/L. mdpi.com Cheaper substrates like starch, molasses, and hydrolysates of corn syrup or wood are also utilized to make the process more economical. nih.govnii.ac.jp Once the itaconic acid is recovered from the fermentation broth, it is converted to this compound through a chemical dehydration step, as detailed in the following section.

Table 1: Itaconic Acid Production by Various Microorganisms
MicroorganismSubstrateItaconic Acid Concentration (g/L)Reference
Aspergillus terreusGlucose> 80 scribd.com
Aspergillus terreus TN-484Glucose> 65 scribd.com
Aspergillus terreus-~150 mdpi.com
Ustilago maydisGlucose0.48 g IA/g glucose (Yield) nih.gov

The most direct and efficient method for synthesizing this compound is the chemical dehydration of itaconic acid. alfa-chemistry.com This process typically involves heating itaconic acid, often under reduced pressure, in the presence of a dehydrating agent or a catalyst.

One common laboratory and industrial approach uses acetic anhydride as the dehydrating agent. rsc.orgguidechem.com The reaction can be catalyzed by substances like sodium acetate (B1210297) or zinc acetate. guidechem.com Alternative methods avoid the use of a chemical anhydride. For instance, high yields of up to 98% can be achieved by heating itaconic acid at temperatures between 165-180°C and pressures of 10-30 mmHg with catalytic amounts of a strong acid, such as concentrated sulfuric acid. wikipedia.org Acidified clay catalysts have also been shown to be effective, offering high selectivity for this compound over its isomer, citraconic anhydride. google.com

Table 2: Summary of Chemical Dehydration Methods for Itaconic Acid
MethodCatalyst/Dehydrating AgentConditionsYieldReference
Heating under vacuumConcentrated H₂SO₄165-180°C, 10-30 mmHgUp to 98% wikipedia.org
Stirred ReactionAcetic Anhydride / Sodium Acetate75-85°C, 2.5-6hProduct content ≥98% guidechem.com
Solvent DehydrationMethanesulfonic acidIn Cumene95-97% wikipedia.org
Catalytic DehydrationAcidified Clay80-200°C>90% Selectivity google.com

Historically, the first method for producing this compound was the pyrolysis (thermal decomposition) of citric acid. nih.govwikipedia.org This process, discovered in 1836, involves the rapid heating of citric acid monohydrate. wikipedia.orgorgsyn.org The distillation of citric acid yields a mixture containing water and this compound. orgsyn.orgchemicalbook.com

However, this method generally results in modest yields, typically in the range of 37-47%. orgsyn.org A significant drawback of the pyrolysis of citric acid is the co-production of the thermodynamically more stable isomer, citraconic anhydride. wikipedia.org Overheating during the distillation process increases the proportion of this unwanted by-product. wikipedia.orgchemicalbook.com While heating anhydrous citric acid to 260°C in a vacuum can produce a mixture of both anhydrides in good yield, processes starting from purified itaconic acid are more productive and selective for this compound. wikipedia.org

Chemical Reactivity and Reaction Mechanisms of this compound

The reactivity of this compound is dominated by the presence of two key functional groups: the cyclic anhydride ring and the exocyclic carbon-carbon double bond (a vinylidene group). alfa-chemistry.com This dual functionality allows it to participate in a wide range of chemical transformations, including ring-opening reactions and polymerization.

The strained five-membered anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of itaconic acid mono-derivatives.

This compound readily reacts with alcohols in a process known as alcoholysis or esterification to form monoesters of itaconic acid. microchem.fr This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism: The esterification mechanism proceeds through a nucleophilic attack by the alcohol on one of the carbonyl carbons of the anhydride ring. libretexts.org

Nucleophilic Attack: The oxygen atom of the alcohol, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the this compound. This leads to the formation of a tetrahedral intermediate.

Ring Opening: The unstable tetrahedral intermediate collapses, breaking the acyl-oxygen bond and opening the anhydride ring.

Proton Transfer: A proton is transferred from the oxonium ion to a weak base in the mixture (such as another alcohol molecule or the carboxylate group) to yield the final products: an itaconic acid monoester and a carboxylic acid.

This reaction can be performed with a variety of alcohols. For example, the reaction with long-chain fatty alcohols at a 1:1 molar ratio at 70°C for 8 hours produces the corresponding monoesters with yields exceeding 90%. guidechem.com Another documented example is the reaction with furfuryl alcohol, which undergoes a tandem Diels-Alder addition and lactonization following the initial ring-opening. rsc.orgresearchgate.net

Table 3: Examples of Esterification of this compound
AlcoholReaction ConditionsPrimary Product TypeReference
Long-chain fatty alcohols (e.g., Dodecanol)n(alcohol):n(anhydride) = 1:1, 70°C, 8hItaconic acid monoester guidechem.com
Furfuryl alcoholTandem Diels-Alder/lactonizationOxa-norbornene bio-based lactone rsc.orgresearchgate.net
Ethanol (B145695)Chemoselective esterificationEthyl itaconic acid (from itaconic acid) rsc.org
Isoamyl alcoholChemoselective esterificationIsoamyl itaconic acid (from itaconic acid) rsc.org

Ring-Opening Reactions

With Amines (Amidolysis leading to Itaconimides)

The reaction of this compound with primary amines is a key transformation that proceeds via amidolysis, ultimately leading to the formation of N-substituted itaconimides. researchgate.net This process typically occurs in a two-step mechanism. The initial step involves a nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride ring. libretexts.orgchemguide.co.uk This results in the ring opening to form an intermediate itaconamic acid. researchgate.net

The second step is a dehydration reaction, where the amic acid intermediate undergoes cyclization upon heating to form the stable five-membered imide ring. researchgate.net This thermal treatment eliminates a molecule of water and yields the corresponding itaconimide, crucially preserving the reactive exocyclic double bond of the original itaconic moiety. This double bond remains available for subsequent reactions, such as polymerization or Michael additions. researchgate.net

The general mechanism can be summarized as follows:

Nucleophilic Acyl Substitution : The nitrogen atom of the primary amine acts as a nucleophile, attacking an electrophilic carbonyl carbon of the this compound. This breaks the carbon-oxygen bond in the anhydride ring.

Proton Transfer : A proton is transferred from the amine nitrogen to the newly formed carboxylate group, yielding the neutral amic acid intermediate.

Cyclization/Dehydration : Upon heating, the carboxylic acid and amide functional groups within the same molecule condense, eliminating water to form the final N-substituted itaconimide product.

This reaction pathway is analogous to the reaction of other acid anhydrides with amines, where an N-substituted amide is formed from the initial reaction, followed by the formation of a salt with the carboxylic acid byproduct. chemguide.co.uk With this compound, the intramolecular nature of the intermediate allows for the efficient formation of the cyclic imide structure.

Reactant 1Reactant 2Intermediate ProductFinal ProductRef.
This compoundPrimary Amine (R-NH₂)Itaconamic AcidN-Substituted Itaconimide researchgate.net
This compoundAmmonia (NH₃)Itaconamic AcidItaconimide wikipedia.org

Table 1. Reaction of this compound with Amines.

Regioselectivity and Enantioselectivity in Ring-Opening

The ring-opening of the this compound molecule by nucleophiles is characterized by a high degree of regioselectivity. This compound possesses two distinct carbonyl groups: one is conjugated with the exocyclic methylene (B1212753) group (at the C1 position), while the other is not (at the C4 position). Nucleophilic attack preferentially occurs at the C4 carbonyl carbon, which is the one further away from the methylene group. wikipedia.org This regioselectivity is observed with various nucleophiles, including alcohols, ammonia, and amines. wikipedia.org

This preference is attributed to the electronic and steric environment of the carbonyl groups. The carbonyl at the C1 position is part of an α,β-unsaturated system, which can influence its reactivity, while the C4 carbonyl behaves more like a standard anhydride carbonyl, making it more susceptible to nucleophilic attack.

While reactions with simple amines are primarily governed by regioselectivity, studies involving enzymatic catalysis have demonstrated that enantioselectivity can also be achieved. In the lipase-catalyzed ring-opening of this compound with various alcohol nucleophiles, the reaction proceeds with high regio- and enantioselectivity. rsc.orgresearchgate.net For instance, the Pseudomonas cepacia lipase (B570770) (PCL) catalyzed reaction consistently yields the β-monoester as the predominant product, resulting from the attack on the less sterically hindered carbonyl group. rsc.orgresearchgate.net This enzymatic kinetic resolution provides a pathway to enantioenriched monoesters derived from this compound. rsc.org Although these specific studies focus on alcohols, they highlight the potential for achieving stereocontrol in the ring-opening of the this compound prochiral center through the use of chiral catalysts or reagents.

NucleophileCatalystSelectivityPredominant ProductRef.
AlcoholsPseudomonas cepacia Lipase (PCL)Regio- and Enantioselectiveβ-monoester itaconate rsc.orgresearchgate.net
AminesNone (Thermal)RegioselectiveAmide at C4 position wikipedia.org
Aromatics (Benzene)Friedel-Crafts CatalystRegioselectiveRing opening at C4 position wikipedia.org

Table 2. Selectivity in the Ring-Opening of this compound.

Isomerization of this compound

This compound can undergo isomerization to form its more thermodynamically stable isomer, citraconic anhydride (methylmaleic anhydride), where the double bond is located within the five-membered ring. wikipedia.orgscielo.brresearchgate.net This transformation can be induced by heat or catalyzed by bases. scielo.brscienceopen.com

Thermal Isomerization to Citraconic Anhydride

When subjected to temperatures above its melting point (70-72°C), this compound readily isomerizes to citraconic anhydride. wikipedia.org This conversion is a known phenomenon that occurs during chemical syntheses performed under heating. scielo.brscienceopen.com For example, the pyrolysis of citric acid to produce this compound often yields citraconic anhydride as a significant by-product due to the high temperatures involved. wikipedia.orgorgsyn.org Thermal analysis techniques such as thermogravimetry (TG) and differential scanning calorimetry (DSC) have been used to study this process, confirming that the isomerization event occurs upon heating. scielo.brresearchgate.net The conversion to the more stable endocyclic double bond of citraconic anhydride is an energetically favorable process at elevated temperatures. scielo.br

Base-Catalyzed Isomerization

The isomerization of this compound to citraconic anhydride can also proceed under significantly milder conditions in the presence of a base. wikipedia.orgscielo.br Tertiary amines can catalyze this rearrangement even at the relatively low temperature of boiling chloroform. wikipedia.org Other bases have also been shown to be effective catalysts. For instance, the solvent dimethyl sulfoxide (B87167) (DMSO) can facilitate the isomerization, which is suggested to occur via the abstraction of an allylic hydrogen from the itaconic structure by the sulfoxide oxygen. scielo.br More recently, sodium sulfide (B99878) has been identified as a catalyst for this isomerization, where it was observed to convert this compound to citraconic anhydride instead of the expected thioanhydride product. benthamscience.com This base-catalyzed pathway involves the deprotonation at the carbon atom adjacent to the double bond, followed by protonation at the exocyclic carbon, effectively migrating the double bond into the ring. researchgate.net

Impact of Isomerization on Polymerization and Product Properties

The isomerization of this compound to citraconic anhydride during a reaction, particularly in polymerization processes, can have a significant impact on the final product properties. scielo.br The exocyclic double bond of this compound is generally more reactive in radical polymerization than the endocyclic double bond of citraconic anhydride.

The presence of citraconic anhydride as an impurity or as an in-situ generated species can:

Alter Polymerization Kinetics : The lower reactivity of citraconic anhydride can slow down the rate of polymerization.

Change Polymer Composition : The isomerization effectively introduces a different monomer into the reaction mixture. This leads to the formation of a copolymer with a different microstructure and composition than one derived purely from this compound.

Affect Material Properties : The resulting copolymer, containing both itaconic and citraconic units, will exhibit different physical and chemical properties. For example, studies have shown that the isomerization and simultaneous homopolymerization during grafting processes can lead to a decrease in the solubility of the monomer and initiator. scielo.br The structural difference between the isomers influences the polymer backbone's flexibility, stereochemistry, and potential for cross-linking, thereby affecting the final material's thermal and mechanical characteristics.

Other Reaction Mechanisms

Beyond amidolysis and isomerization, this compound participates in a variety of other important chemical reactions owing to its distinct functional groups: the cyclic anhydride, the activated double bond, and the allylic protons.

Diels-Alder Reaction : As a dienophile, this compound readily reacts with conjugated dienes. A classic example is its reaction with cyclopentadiene. wikipedia.org It also undergoes a tandem Diels-Alder and lactonization reaction with furfuryl alcohol to form a novel oxanorbornene product, which can be a monomer for ring-opening metathesis polymerization (ROMP). wikipedia.orgyork.ac.uk

Michael Addition : The electron-withdrawing nature of the adjacent anhydride group activates the exocyclic double bond for conjugate addition (Michael reaction). Nucleophiles such as thiols can be readily added to the methylene group. wikipedia.org

Friedel-Crafts Acylation : this compound can acylate aromatic compounds like benzene (B151609) in the presence of a Lewis acid catalyst. The reaction proceeds via regioselective ring-opening at the carbonyl group positioned further from the methylene group. wikipedia.org

Bromination-Dehydrobromination : Chemical modification of this compound can be achieved through bromination at low temperatures, followed by dehydrobromination. This sequence of reactions results in the formation of 2-bromomethylmaleic anhydride by shifting the double bond into the five-membered ring. wikipedia.org

Ring-Opening Metathesis Polymerization (ROMP) : While not a direct reaction of this compound itself, its derivatives are valuable in ROMP. The Diels-Alder adduct formed between this compound and furfuryl alcohol can be polymerized using a Grubbs catalyst to produce functional polymers from entirely biogenic monomers. wikipedia.org

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic chemistry for the formation of six-membered rings. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) in a concerted [4+2] cycloaddition. This compound, with its carbon-carbon double bond conjugated to a carbonyl group, functions effectively as a dienophile.

A notable example of this compound in a Diels-Alder reaction is its reaction with furan (B31954) derivatives. nih.gov While furan and its derivatives are often reluctant participants in Diels-Alder reactions due to the thermodynamic penalty of losing their aromatic character, studies have shown that the reaction with this compound can be driven to completion under specific conditions. nih.govtudelft.nl

Detailed NMR studies have provided insights into the kinetic and thermodynamic aspects of these reactions. nih.govnih.gov The table below summarizes the findings from the reaction of this compound with various furan derivatives.

DieneReaction ConditionsProductsKey Findings
Furfuryl alcoholNeat, room temperatureSingle Diels-Alder adduct (lactone-acid)The reaction is highly efficient due to the free energy advantages from anhydride ring opening and the crystal lattice energy of the product. nih.govumn.edu
FuranExcess furan, room temperatureMixture of four isomeric anhydridesLow equilibrium conversion due to the loss of aromaticity of the furan ring. nih.gov
2,5-DimethylfuranExcess 2,5-dimethylfuran, room temperatureMixture of Diels-Alder adductsFaster reaction rate compared to furan, but lower equilibrium conversion. nih.gov
2-Acetoxymethylfuran-Mixture of four isomeric anhydridesThe reaction is slower compared to other furan derivatives, which is consistent with the weakly electron-withdrawing nature of the acetoxymethyl group. nih.gov
Friedel-Crafts Acylations

The Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring. researchgate.netsigmaaldrich.com The reaction typically involves an acylating agent, such as an acyl halide or an acid anhydride, and a Lewis acid catalyst, like aluminum chloride (AlCl₃). beilstein-journals.orgnih.gov

The mechanism proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to one of the carbonyl oxygen atoms of the anhydride, weakening the C-O-C bond and facilitating its cleavage to generate a resonance-stabilized acylium ion. This acylium ion then acts as the electrophile in an electrophilic aromatic substitution reaction with an aromatic substrate, such as benzene. The aromatic ring attacks the acylium ion, leading to the formation of a sigma complex (also known as an arenium ion). Finally, a base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the acylated product, which is an aryl ketone.

Polymerization and Copolymerization of Itaconic Anhydride

Homopolymerization of Itaconic Anhydride (B1165640)

Free Radical Homopolymerization (FRP)

The free-radical polymerization (FRP) of itaconic anhydride, while conceptually straightforward, is often hindered by several inherent difficulties that limit its efficiency and the properties of the resulting polymer.

The reaction conditions, particularly temperature, can influence the FRP of this compound. While higher temperatures generally increase reaction rates, they can also exacerbate side reactions, including chain transfer and potential isomerization of this compound to citraconic anhydride d-nb.infoscielo.br. Studies have indicated that temperatures above 60°C may favor intramolecular chain transfer reactions, further limiting molar mass d-nb.info. Microwave irradiation has been explored as a method to enhance polymerization efficiency, potentially by increasing radical flux and reducing chain transfer, leading to higher yields, molecular weights, and improved thermal stability compared to conventional methods nih.gov. However, specific data on the influence of pressure on this compound homopolymerization is less commonly reported in the literature.

Post-Polymerization Modification of Poly(this compound)

The anhydride functionality within poly(this compound) provides a reactive site for various post-polymerization modifications, allowing for the introduction of new properties and functionalities. Common modifications include:

Hydrolysis: Treatment with water converts the anhydride groups to carboxylic acid groups, yielding poly(itaconic acid) researchgate.netvot.pl. This process increases the hydrophilicity and ion-exchange capacity of the polymer.

Amidation: Reaction with primary or secondary amines, such as di-n-butyl amine, leads to the formation of itaconamic acid derivatives researchgate.netresearchgate.net. This reaction typically proceeds with complete conversion of the anhydride units.

Grafting: this compound can be grafted onto existing polymer backbones, such as polylactic acid (PLA), via free-radical grafting methods researchgate.netalfa-chemistry.comresearchgate.net. This process introduces anhydride functionalities onto the polymer chain, enhancing properties like mechanical strength, ductility, and thermal stability.

Copolymerization of this compound

This compound readily participates in free-radical copolymerization with a wide range of vinyl monomers, offering a route to tailor polymer properties. Its copolymerization behavior is well-characterized by monomer reactivity ratios, which describe the relative tendency of each monomer to add to a growing polymer chain.

Free Radical Copolymerization

The FRP of this compound with monomers such as styrene (B11656), methyl methacrylate (B99206) (MMA), vinyl acetate (B1210297), and acrylonitrile (B1666552) has been extensively studied. These studies aim to understand the copolymer composition, predict copolymer structures, and determine the influence of reaction conditions on these parameters. The reactivity ratios are crucial for predicting the sequence distribution in the resulting copolymers researchgate.netmdpi.comd-nb.inforesearchgate.nettandfonline.commsu.eduresearchgate.netnih.govacs.org.

Table 1: Monomer Reactivity Ratios (r) for this compound (M1) in Free-Radical Copolymerization

Comonomer (M2)SolventMethodr1 (this compound)r2 (Comonomer)Reference(s)
Methyl Methacrylate (MMA)Benzene (B151609)Fineman-Ross1.35 ± 0.110.22 ± 0.22 researchgate.netresearchgate.net
Methyl Methacrylate (MMA)BenzeneMayo-Lewis1.27 ± 0.380.10 ± 0.05 researchgate.netresearchgate.net
Methyl Methacrylate (MMA)BulkNon-linear least squares0.99 ± 0.400.18 ± 0.7 researchgate.net
StyreneBenzeneFineman-Ross0.550.018 msu.edu
Vinyl AcetateBenzeneFineman-Ross5.750.08 msu.edu
Vinyl AcetateTetrahydrofuran (B95107)Fineman-Ross5.500.08 msu.edu
2-Chloroethyl Acrylate (B77674)BenzeneFineman-Ross2.70.065 msu.edu
2-Chloroethyl AcrylateTetrahydrofuranFineman-Ross2.250.54 msu.edu
AcrylonitrileBenzeneFineman-Ross4.80.15 msu.edu
Di-n-butyl ItaconateBenzeneConventional FRP0.38 ± 0.020.40 ± 0.05 mdpi.com
Di-n-butyl ItaconateBenzeneConventional FRP0.380.40 mdpi.com

The reactivity ratios indicate that this compound tends to copolymerize with monomers like MMA and vinyl acetate, often exhibiting a tendency towards alternating or blocky sequences depending on the specific comonomer and conditions. For instance, values of r1 > 1 and r2 < 1 suggest that this compound is more reactive towards its own radical chain end than the comonomer, and vice-versa for the comonomer. The Q-e values calculated for this compound suggest it is a highly reactive and electron-poor monomer tandfonline.commsu.edu. Copolymerization with methyl methacrylate and acrylamide (B121943) using microwave irradiation has shown advantages such as shorter reaction times, higher yields, and improved molecular weights compared to conventional methods nih.gov.

Chain transfer to this compound can also occur during copolymerization, limiting the molar masses of the resulting copolymers, particularly when monomer feeds contain higher proportions of this compound researchgate.netresearchgate.net.

With Vinyl Monomers

This compound has been extensively copolymerized with various vinyl monomers, including methyl methacrylate (MMA), acrylamide (AAm), vinyl chloride (VC), styrene (St), acrylonitrile (AN), vinyl acetate (VAc), and 2-chloroethyl acrylate (CEA). These copolymerizations often result in polymers with modified properties, such as enhanced hydrophilicity or the presence of reactive anhydride groups that can be further functionalized researchgate.netresearchgate.netuni-freiburg.detandfonline.comscispace.comresearchgate.net.

Methyl Methacrylate (MMA): Copolymerization of this compound with MMA has been studied under various conditions, including solution polymerization researchgate.netresearchgate.net. The incorporation of this compound into MMA chains can influence the thermal stability and glass transition temperature (Tg) of the resulting copolymers, with higher ITA content generally leading to increased Tg researchgate.netresearchgate.net.

Acrylamide (AAm): this compound readily copolymerizes with acrylamide, often in aqueous media researchgate.net. These copolymers can exhibit amphiphilic properties, making them suitable for applications in biological systems researchgate.netresearchgate.net. Microwave irradiation has been shown to accelerate the copolymerization of ITA with MMA and AAm, yielding polymers with higher molecular weights and improved thermal stability compared to conventional methods researchgate.netnih.gov.

Vinyl Chloride (VC): Copolymerization of this compound with vinyl chloride has been reported, with the resulting copolymers often being richer in this compound units than the initial monomer feed scispace.comoup.com.

Styrene (St): The copolymerization of this compound with styrene has been investigated, with studies indicating a tendency towards alternating copolymer sequences mdpi.comnih.gov.

Acrylonitrile (AN): this compound copolymerizes with acrylonitrile, with studies indicating that itaconic acid, when ionized, can copolymerize with other monomers, while its homopolymerization is significantly hindered researchgate.netresearchgate.net.

Vinyl Acetate (VAc): Copolymerization with vinyl acetate has been studied, with reactivity ratios determined in different solvents msu.edu.

2-Chloroethyl Acrylate (CEA): this compound has been copolymerized with 2-chloroethyl acrylate, with reactivity ratios determined in both benzene and tetrahydrofuran tandfonline.commsu.edu.

Table 1: Monomer Reactivity Ratios for this compound Copolymerization

Monomer 1 (M1)Monomer 2 (M2)Solventr1 (ITA)r2 (M2)MethodReference
This compoundMethyl MethacrylateBenzene1.35 ± 0.110.22 ± 0.22Fineman-Ross researchgate.net
This compoundMethyl MethacrylateBenzene1.27 ± 0.380.10 ± 0.05Mayo-Lewis researchgate.net
This compoundMethyl MethacrylateBulk0.99 ± 0.400.18 ± 0.7 researchgate.net
This compoundStyreneBenzene0.550.018 msu.edu
This compoundAcrylonitrileBenzene4.80.15 msu.edu
This compoundVinyl AcetateBenzene5.750.08 msu.edu
This compoundVinyl AcetateTHF5.500.08 msu.edu
This compound2-Chloroethyl AcrylateBenzene2.70.065 msu.edu
This compound2-Chloroethyl AcrylateTHF2.250.54 msu.edu
This compoundAcrylamideAqueous1.47 ± 0.030.76 ± 0.02Fineman-Ross researchgate.net
This compoundAcrylamideAqueous1.25 ± 0.100.67 ± 0.05Kelen–Tüdös researchgate.net
This compoundAcrylamideAqueous1.65 ± 0.210.88 ± 0.08Tidwell–Mortimer researchgate.net
Reactivity Ratios (r1, r2) and Q-e Values

Monomer reactivity ratios (r1, r2) quantify the relative tendency of a growing polymer chain ending in monomer 1 to add monomer 1 versus monomer 2, and vice versa. These values are crucial for predicting copolymer composition. For this compound, reactivity ratios have been determined in copolymerization with various monomers. The Q-e scheme, which relates monomer structure to its reactivity, has also been applied to this compound.

Table 2: Q-e Values for this compound in Copolymerization

Monomer 1 (M1)Monomer 2 (M2)SolventQ1 (ITA)e1 (ITA)Reference
This compoundVinyl AcetateBenzene2.880.66 msu.edu
This compound2-Chloroethyl AcrylateBenzene12.791.85 msu.edu
This compoundAcrylonitrileBenzene10.461.89 msu.edu
This compoundStyreneBenzene9.681.57 msu.edu
This compound(Average)-8.21.45 msu.edu

The reactivity ratios indicate varying propensities for homopolymerization versus cross-propagation depending on the comonomer. For instance, in the copolymerization with styrene, the reactivity ratio of styrene (r2) is significantly lower than that of this compound (r1), suggesting a preference for this compound to add to the styrene radical chain end, and vice versa, leading to a tendency for alternation msu.edu. Conversely, with vinyl acetate, this compound shows a higher reactivity ratio (r1 = 5.75 in benzene), indicating a stronger tendency for ITA to add to its own radical chain end msu.edu. The Q-e values for this compound suggest it is a polar monomer with a relatively high propensity to participate in copolymerization msu.edufree.fr.

Alternating Copolymerization Tendencies

This compound, particularly when copolymerized with electron-donating monomers like styrene, exhibits a tendency towards alternating copolymerization uni-freiburg.demdpi.comnih.gov. This behavior is often observed when the reactivity ratios for both monomers are significantly less than one, indicating that cross-propagation (addition of one monomer to a radical chain end of the other) is favored over homopropagation nih.govmsu.edu. This tendency is similar to that observed for maleic anhydride, another cyclic anhydride known for its strong alternating copolymerization behavior mdpi.com.

Controlled Radical Polymerization (CRP)

Controlled radical polymerization (CRP) techniques have been applied to itaconic acid derivatives, including this compound, to achieve better control over molecular weight, polydispersity, and polymer architecture.

Atom Transfer Radical Polymerization (ATRP) of this compound Derivatives

Atom Transfer Radical Polymerization (ATRP) has been utilized for the polymerization and copolymerization of itaconic acid derivatives researchgate.netmdpi.comunh.edu. For example, ATRP has been employed to synthesize polymers with this compound moieties, such as in the preparation of glycosylated and PEGylated carbon nanotubes, where this compound was copolymerized with polyethylene (B3416737) glycol monoester acrylate nih.gov. ATRP offers a route to synthesize well-defined polymers with controlled molecular weights and narrow polydispersities from itaconic acid derivatives, although challenges related to chain transfer can still be present researchgate.netunh.edu.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound Derivatives

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique that has been applied to itaconic acid derivatives researchgate.netmdpi.comacs.org. RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions from itaconate monomers. Studies have demonstrated the successful synthesis of triblock copolymers using RAFT polymerization with itaconic acid derivatives, highlighting their potential for creating advanced materials acs.orgcncb.ac.cn. However, it has been noted that the polymerization of itaconates via RAFT or ATRP may not always be a purely reversible deactivation process, potentially involving a mixture of conventional and controlled polymerization mechanisms mdpi.com.

Polycondensation Reactions Involving this compound

This compound can also participate in polycondensation reactions, typically with diols or diamines, to form polyesters or polyesteramides, respectively wikipedia.orgrsc.orgresearchgate.net. These reactions leverage the anhydride functionality, which can react with hydroxyl or amine groups to form ester or amide linkages, respectively, with the concomitant release of a carboxylic acid group.

For instance, this compound can react with diols to form polyesters. Research has explored low-temperature polycondensation methods for unsaturated polyesters using this compound and diols in the presence of specific catalysts rsc.org. Polycondensation reactions involving itaconic acid and diols have also been investigated for applications in thermal or UV-curing resins researchgate.net. However, care must be taken during polycondensation with diamines, as the α,β-unsaturated double bond in itaconic acid can undergo aza-Michael addition reactions with amines, potentially leading to undesired side products or crosslinking researchgate.net.

Compound List:

this compound (ITA)

Methyl Methacrylate (MMA)

Acrylamide (AAm)

Vinyl Chloride (VC)

Styrene (St)

Acrylonitrile (AN)

Vinyl Acetate (VAc)

2-Chloroethyl Acrylate (CEA)

Di-n-butyl itaconate (DBI)

Poly(lactic acid) (PLA)

Polyethylene glycol monoester acrylate (PEGMA)

Glucosamine

Citric acid

Maleic anhydride

Citraconic anhydride

N-phenyl itaconimide

Dimethylacrylamide (DMAA)

Poly(methyl methacrylate)-b-poly(acrylic acid) (PMMA-b-PAA)

Polystyrene-b-poly(acrylic acid) (PS-b-PAA)

N-aryl itaconimide

Ethyl acrylate (EA)

Butyl acrylate (BA)

N-2-Anisylmaleimide (AMI)

Vinyl bromide

Allyl alcohol

Aconitate, trimethyl

Functionalization and Derivatization of Itaconic Anhydride and Its Polymers

Chemical Modification of Itaconic Anhydride (B1165640)

The inherent reactivity of the anhydride group and the exocyclic double bond in itaconic anhydride allows for a variety of chemical transformations, leading to a broad spectrum of derivatives with tailored properties.

This compound can be readily converted into several derivatives through reactions involving the anhydride ring or the double bond.

One of the most fundamental derivatizations is the hydrolysis of the anhydride ring to form itaconic acid . This is typically achieved by refluxing this compound with water. orgsyn.orgchemicalbook.com The resulting dicarboxylic acid retains the double bond, making it a key monomer for producing unsaturated polyesters.

Reaction with primary amines provides another route to functional derivatives. For instance, the reaction of this compound with a primary amine, followed by thermal treatment, yields itaconimides . researchgate.netnih.gov This reaction introduces nitrogen-containing functionalities while preserving the reactive double bond for potential subsequent polymerization or modification.

Furthermore, the double bond of this compound can participate in cycloaddition reactions. A notable example is the Diels-Alder reaction with dienes like furfuryl alcohol. nsf.govacs.orgnih.gov This reaction, which can proceed efficiently at room temperature, leads to the formation of complex adducts. In the case of furfuryl alcohol, the initial cycloaddition is followed by an intramolecular ring-opening of the anhydride by the hydroxyl group, forming a lactone and a carboxylic acid group. nsf.govwikipedia.org This demonstrates the potential to create multifunctional molecules from simple, bio-based precursors.

DerivativeReactant(s)Key Reaction TypeResulting Functional Groups
Itaconic AcidWaterHydrolysisTwo Carboxylic Acids, C=C Double Bond
ItaconimidePrimary AmineAmidation/CyclizationImide Ring, C=C Double Bond
Diels-Alder AdductFurfuryl Alcohol (Diene)Cycloaddition/LactonizationLactone, Carboxylic Acid

Esterification of this compound or its corresponding acid is a primary method for producing valuable mono- and diester derivatives, which are widely used as monomers in polymer synthesis. The reaction typically involves heating itaconic acid or anhydride with an alcohol, often in the presence of an acid catalyst.

The synthesis of dimethyl itaconate can be achieved by esterifying itaconic acid with an excess of methanol (B129727) using sulfuric acid as a catalyst. google.com This process forms both the monoester and the diester. To optimize the yield of recoverable esters, the neutralization of the sulfuric acid catalyst is controlled to a specific pH range of 2.5-3.5, which minimizes the loss of the monoester as a salt while preventing ester decomposition during subsequent distillation. google.com

A two-step procedure can be employed for the synthesis of other itaconic anhydrides. rsc.org This involves an initial chemoselective monoesterification of itaconic acid with an alcohol (e.g., ethanol (B145695) or isoamyl alcohol) to produce the corresponding monoester. rsc.org This monoester is then converted to the linear this compound by dehydration using acetic anhydride. rsc.org

The choice of alcohol and reaction conditions allows for the synthesis of a wide array of itaconate esters with varying alkyl chain lengths, influencing the properties of the resulting polymers.

Ester ProductReactantsCatalyst/ReagentKey Process Details
Methyl Monoester and DiesterItaconic Acid, MethanolSulfuric AcidNeutralization to pH 2.5-3.5 to maximize yield. google.com
Ethyl this compoundItaconic Acid, Ethanol, Acetic AnhydrideNone specified for esterificationTwo-step process: monoesterification followed by dehydration. rsc.org
Isoamyl this compoundItaconic Acid, Isoamyl Alcohol, Acetic AnhydrideNone specified for esterificationTwo-step process: monoesterification followed by dehydration. rsc.org
Poly(glycerol itaconate)This compound, Glycerol (B35011)None (Melt Polycondensation)Optimized at OH/COOH ratio of 1.5, 140°C for 5 hours. mdpi.com

Post-Polymerization Functionalization of this compound-Based Polymers

Post-polymerization modification is a powerful strategy for introducing specific functionalities along a polymer backbone, thereby tailoring the material's properties for specific applications. google.comresearchgate.netalfa-chemistry.com Polymers derived from this compound are excellent candidates for such modifications due to the reactive groups incorporated into their structure.

A straightforward method for introducing carboxylic acid groups into a polymer backbone is through the polymerization of this compound followed by hydrolysis. wikipedia.orgvot.pl Radical polymerization of this compound yields poly(this compound). vot.plresearchgate.net Subsequent hydrolysis of the anhydride rings in the polymer chain opens them to form two carboxylic acid groups per repeating unit. vot.plresearchgate.net This process effectively converts a relatively nonpolar polymer into a highly functional polyelectrolyte, poly(itaconic acid). vot.plresearchgate.net This method provides an alternative route to poly(itaconic acid) compared to the direct polymerization of itaconic acid, which can sometimes be sluggish. google.com

The synthesis can be performed in several steps:

Synthesis of this compound : Dehydration of itaconic acid, for example, using acetyl chloride in xylene. vot.pl

Polymerization : Radical polymerization of the synthesized this compound using an initiator like AIBN. vot.pl

Hydrolysis : The resulting poly(this compound) is mixed with excess water, leading to the formation of poly(itaconic acid). vot.pl

This approach ensures the creation of a polymer backbone rich in carboxylic acid functionalities, ready for further modification.

The carboxylic acid groups introduced onto the polymer chain serve as versatile handles for further chemical reactions, allowing for the grafting of various functional moieties. An example of this is the functionalization of poly(itaconic acid) (PIA) through esterification. mdpi.com

In one study, PIA was functionalized by an esterification reaction with 2-amino-1,3-thiazole. mdpi.com The reaction was catalyzed by sulfuric acid at elevated temperatures. This was followed by a quaternization step, reacting the modified polymer with iodomethane (B122720) to create cationic thiazolium groups along the polymer chain. mdpi.com This modification transformed the polyanionic PIA into a polymer with zwitterionic characteristics, possessing both negative charges from the remaining carboxylic groups and positive charges from the quaternized thiazole (B1198619) rings. mdpi.com Such modifications can impart new properties, such as antimicrobial activity, to the base polymer. mdpi.com

The carbon-carbon double bond present in polyesters synthesized from itaconic acid or its derivatives provides a site for post-polymerization modification via Michael addition reactions. The aza-Michael addition, involving the reaction of amines with the activated double bond, is a particularly useful method for introducing nitrogen-containing functional groups. rsc.orgnih.gov

This modification can be performed on unsaturated polyesters derived from itaconic acid and various diols. nih.gov Both primary and secondary amines, such as diethylamine (B46881), can be added to the exocyclic double bond of the itaconate units in the polymer backbone. nih.govfrontiersin.org

A significant challenge in the aza-Michael addition on itaconate-based polyesters is the potential for the base-catalyzed isomerization of the reactive itaconate double bond to the less reactive mesaconate isomer. nih.govfrontiersin.org This isomerization slows down the reaction, often requiring extended reaction times of several days for complete conversion. researchgate.netfrontiersin.org

To address this, research has focused on finding suitable catalysts to accelerate the addition reaction while minimizing undesired side reactions. One effective catalyst system is iodine on acidic alumina (B75360), which has been shown to be a reusable, heterogeneous catalyst for the aza-Michael addition of diethylamine to both dimethyl itaconate and itaconate polyesters. researchgate.netfrontiersin.org The use of this catalyst dramatically reduces the required reaction time, achieving over 70% addition after just 4 hours. researchgate.netfrontiersin.org This highlights the potential for efficient functionalization of bio-based polyesters.

Amine NucleophileSubstrateReaction ConditionsKey Findings/Challenges
Diethylamine (Secondary Amine)Dimethyl Itaconate (Model Substrate)Room temperature, 2 hoursUsed as a model to screen catalysts for accelerating the reaction. frontiersin.org
Diethylamine (Secondary Amine)Itaconate PolyesterNo catalystSlow reaction due to isomerization to less reactive mesaconate; requires several days. researchgate.netfrontiersin.org
Diethylamine (Secondary Amine)Itaconate PolyesterIodine on acidic alumina catalystReaction time dramatically reduced; >70% addition after 4 hours. Catalyst is heterogeneous and reusable. researchgate.netfrontiersin.org
Primary AminesItaconic Acid Based PolyestersNot specifiedCan lead to chain scission, which can be utilized for reactive degradation of the polyester. nih.gov

Thio-Michael Addition

The exocyclic double bond of this compound and its derivatives serves as a reactive site for Thio-Michael addition, also known as thiol-ene coupling. This reaction provides an efficient pathway for the synthesis of crosslinked polyanhydride networks and functionalized polyesters. The process typically involves the photoinitiated polymerization of this compound-derived monomers with multifunctional thiols. rsc.orgrsc.org

Research into degradable polyanhydride networks has utilized itaconic acid as a renewable feedstock to synthesize anhydride monomers. nsf.gov In these studies, itaconic acid is first converted to ester derivatives, such as ethyl this compound and isoamyl this compound. To enhance reactivity, these are further functionalized, for example, by converting them into dinorbornene-functionalized derivatives via cycloaddition chemistry. rsc.org The subsequent photoinitiated thiol-ene polymerization with commercial tetra- and hexa-functional thiols, such as pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP) and dipentaerythritol (B87275) hexakis(3-mercaptopropionate) (DPEHMP), yields crosslinked networks. rsc.org

The kinetics of these thiol-ene polymerizations are often monitored using real-time Fourier transform infrared (RT-FTIR) spectroscopy, which tracks the disappearance of the thiol S-H peak (around 2572 cm⁻¹). rsc.org Studies have shown that the reaction kinetics are significantly influenced by the structure of the 'ene' monomer. For instance, norbornene-functionalized this compound derivatives exhibit much higher reactivity and conversion rates compared to their linear itaconic counterparts. rsc.orgnsf.gov This enhanced reactivity is attributed to the relief of ring strain in the bicyclic norbornene structure upon reaction. nsf.gov The resulting networks are solid, crosslinked materials, whereas reactions with linear this compound monomers often result in only viscous liquids under similar conditions. rsc.org

Detailed kinetic data from these photopolymerizations allows for the calculation of theoretical gel times and illustrates the efficiency of the crosslinking process.

Table 1: Thiol-Ene Photopolymerization Kinetics of Norbornene-Functionalized this compound Monomers
Anhydride MonomerThiol CrosslinkerTheoretical Gel Time (s)Final S-H Conversion (%)
Ethyl-dinorbornene AnhydridePETMP60>95
Isoamyl-dinorbornene AnhydridePETMP3.9>95
Ethyl-dinorbornene AnhydrideDPEHMP18>95
Isoamyl-dinorbornene AnhydrideDPEHMP2.6>95

Data sourced from studies on degradable polyanhydride networks derived from itaconic acid. rsc.org

This thiol-ene coupling strategy demonstrates this compound as a valuable bio-based building block for creating degradable polyanhydride networks with tunable properties. rsc.orgnsf.gov

Bioconjugation and Immobilization Strategies

The reactive anhydride ring in this compound and its copolymers is highly susceptible to nucleophilic attack, making it a valuable functional group for bioconjugation and the immobilization of bioactive molecules like enzymes. mdpi.com This reactivity allows for the covalent attachment of biomolecules, leading to the development of functional biomaterials.

Enzyme Immobilization onto this compound Copolymers

Copolymers containing this compound units serve as effective supports for enzyme immobilization. The anhydride groups provide reactive sites for the covalent attachment of enzymes, which can enhance their stability and allow for their recovery and reuse. mdpi.comresearchgate.net This covalent binding typically involves the reaction of the anhydride with nucleophilic functional groups on the enzyme surface, such as amino, hydroxyl, or thiol groups. unipd.it

One strategy involves activating an enzyme with this compound, followed by copolymerization to entrap the enzyme within a polymer matrix. For example, β-glucosidase has been activated with this compound and subsequently copolymerized with N,N'-methylenebisacrylamide. This method resulted in an immobilized enzyme system with 33% of its original catalytic efficiency. core.ac.uk

Another approach utilizes copolymers of this compound as a pre-formed support for enzyme attachment. Research has demonstrated the creation of hybrid gels by conjugating hyaluronic acid with poly(this compound-co-3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane) copolymers. nih.gov In this "grafting to" strategy, the hydroxyl groups of the hyaluronic acid open the anhydride rings of the copolymer to form ester linkages, creating a crosslinked bioconjugate network. nih.gov This same principle applies to the amine groups on an enzyme's surface.

A specific application is the immobilization of Candida antarctica Lipase (B570770) B (CALB) onto magnetic nanoparticles coated with chitosan. These particles were subsequently used as a biocatalyst for the ring-opening esterification of this compound with various polyols. mdpi.com The immobilized lipase demonstrated high stability and reusability, retaining 80% of its initial activity after five reaction cycles in a toluene/THF solvent mixture. mdpi.com

Table 2: Examples of Enzyme Immobilization Involving this compound
EnzymeImmobilization StrategySupport/CopolymerKey FindingReference
β-glucosidaseEnzyme activation and copolymerizationN,N'-methylenebisacrylamideRetained 33% of catalytic efficiency. core.ac.uk
Candida antarctica Lipase B (CALB)Covalent attachment to support used in this compound reactionChitosan-coated magnetic nanoparticlesRetained 80% of initial activity after 5 cycles of esterifying this compound. mdpi.com

The use of this compound copolymers for enzyme immobilization provides a versatile platform for creating robust and reusable biocatalysts. acs.org

Covalent Attachment to Amino Groups

The primary amino groups (–NH₂) found in the side chains of lysine (B10760008) residues and at the N-terminus of proteins are potent nucleophiles that readily react with cyclic anhydrides like this compound. nih.govresearchgate.net This reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of a stable amide bond, tethering the molecule to the protein and leaving a free carboxylic acid group. researchgate.net

This acylation reaction is a well-established method for protein modification. nih.gov The reaction conditions, particularly pH, are critical. The amine must be in its deprotonated, nucleophilic state to react. quora.com Therefore, the reaction is typically carried out at a pH slightly above the pKa of the target amino groups (the ε-amino group of lysine has a pKa of around 10.5), often in a mildly alkaline buffer (pH 8-9). nih.govresearchgate.net

While direct studies on protein conjugation to this compound copolymers are specific, the chemistry is analogous to that of other cyclic anhydrides like succinic and citraconic anhydride, which are widely used for this purpose. nih.govnih.gov For instance, citraconic anhydride, an isomer of this compound, is used for the reversible modification of lysine residues in proteins. nih.govcapes.gov.br The modification is stable at neutral or alkaline pH but can be reversed under mildly acidic conditions, which regenerates the original amine. nih.gov This pH-dependent reversibility is a key feature of the resulting maleamic acid-type linkage.

The reaction of this compound with amino groups on a biomolecule (e.g., a protein or a biopolymer like chitosan) results in a stable conjugate with altered properties, such as charge and hydrophilicity, due to the introduction of a carboxylate group for every reacted amine. researchgate.net This strategy is fundamental in creating bioconjugates for various biomedical applications.

Advanced Materials and Applications of Itaconic Anhydride Based Polymers

Biomaterials and Biomedical Applications

The inherent properties of itaconic anhydride-based polymers, such as biocompatibility and the potential for controlled degradation, make them prime candidates for various biomedical applications. alfa-chemistry.com The ability to introduce carboxylic acid groups through the hydrolysis of the anhydride (B1165640) ring enhances hydrophilicity and provides sites for further functionalization, which is advantageous for creating materials that can interact favorably with biological systems. alfa-chemistry.comhristov.com

Polymers derived from this compound are being extensively investigated as carriers for controlled drug delivery. alfa-chemistry.com Their biocompatibility and biodegradability are key attributes for these systems. alfa-chemistry.com The hydrolytic degradation of the anhydride linkages can be exploited for the controlled release of therapeutic agents. alfa-chemistry.com

One of the significant advantages of using this compound in drug delivery systems is the ability to create pH-responsive hydrogels. nih.gov These hydrogels can remain collapsed in the low pH environment of the stomach, protecting the encapsulated drug, and then swell in the higher pH of the intestines to release the drug. This pH-responsive behavior is attributed to the ionization of the carboxylic acid groups that are formed upon the opening of the anhydride ring. nih.govnih.gov For instance, hydrogels of poly(itaconic acid-g-ethylene glycol) have been synthesized and shown to exhibit this pH-dependent swelling behavior, making them suitable for oral drug delivery. nih.gov

Copolymers of this compound have also been explored for their drug-carrying capacity. The incorporation of itaconic acid monomer has been shown to improve the drug-carrying capacity of hydrogels and graft polymers. d-nb.info Molecularly imprinted polymers (MIPs) using itaconic acid as a functional monomer have been developed for the pH-triggered delivery of drugs like metronidazole. researchgate.net These systems demonstrate the potential for targeted drug release based on the physiological pH of the target site. researchgate.net

Table 1: Research Findings on this compound-Based Drug Delivery Systems

Polymer SystemApplicationKey Findings
Poly(itaconic acid-g-ethylene glycol) hydrogelsOral drug deliverypH-responsive swelling, protecting drugs in acidic environments and releasing them at neutral pH. nih.gov
Itaconic acid-grafted carboxymethyl cellulose-cl-poly (lactic acid-co-itaconic acid) hydrogelDrug carrierEnhanced swelling capacity and pH sensitivity. d-nb.info
Metronidazole-imprinted polymers with itaconic acidOral drug deliverypH-responsive release, with higher release at lower pH. researchgate.net
Itaconic acid-grafted alginate microspheresControlled drug releasepH-responsive nature with sustained, stepwise drug release. nih.gov

In the field of tissue engineering, the goal is to develop scaffolds that mimic the natural extracellular matrix (ECM) to support cell adhesion, proliferation, and differentiation for tissue regeneration. researchgate.netnih.gov this compound-based polymers are promising materials for creating such scaffolds due to their biocompatibility and biodegradability. alfa-chemistry.com These scaffolds can be designed to be porous, allowing for nutrient transport and cell infiltration. researchgate.netnih.gov

One approach involves modifying natural polymers like collagen with this compound to enhance their properties for tissue engineering. researchgate.net For example, porous scaffolds have been fabricated by the radical copolymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA) and collagen modified with this compound. researchgate.net This modification introduces functional groups that can participate in copolymerization, resulting in scaffolds with enhanced stability against enzymatic degradation compared to native collagen. researchgate.net The resulting matrices have shown homogeneous pore distribution and an interconnected porous structure, which are crucial for tissue engineering applications. researchgate.net

The biodegradability of polyanhydride networks derived from itaconic acid is another key feature for their use in tissue engineering. rsc.orgrsc.org These networks can be designed to degrade under physiologically relevant conditions, allowing for the gradual replacement of the scaffold by newly formed tissue. rsc.org The degradation rate can be tuned by altering the chemical composition of the polymer, for instance, by using different ester functionalities in the this compound monomer. rsc.org

Table 2: Properties of this compound-Based Tissue Engineering Scaffolds

Scaffold CompositionFabrication MethodKey PropertiesPotential Application
This compound-modified collagen and 2-hydroxyethyl methacrylate (HEMA)Radical copolymerizationInterconnected porous structure, enhanced enzymatic stability. researchgate.netSkin tissue engineering. researchgate.net
Polyanhydride networks from dinorbornene-functionalized itaconic anhydrides and thiolsThiol-ene photopolymerizationTunable thermal and mechanical properties, controlled degradation. rsc.orgrsc.orgGeneral tissue engineering.
Copolymers of a carbohydrate lactone and ε-caprolactoneSupercritical CO2 foamingIncreased pore size with higher carbohydrate content, cytocompatible. figshare.comBone and cartilage tissue engineering. figshare.com

This compound and its derivatives are utilized in the formulation of biomedical coatings. alfa-chemistry.com These coatings can enhance the biocompatibility of medical devices or provide other functionalities, such as antimicrobial properties. The reactivity of the anhydride group allows for covalent attachment to surfaces or further modification to introduce desired functionalities. alfa-chemistry.com

Biobased, UV-curable coatings have been developed from unsaturated polyesters synthesized from itaconic acid, succinic acid, and 1,4-butanediol. researchgate.net The mechanical properties of these crosslinked coatings can be adjusted by varying the itaconic acid content, demonstrating the versatility of this monomer in creating functional coatings. researchgate.net Furthermore, self-healing thin film coatings based on poly(itaconic acid esters) have been fabricated for applications such as paper coatings, which could be adapted for biomedical purposes. researchgate.netnih.gov These coatings, prepared by emulsion polymerization, can be formulated as aqueous dispersions, reducing the environmental impact. researchgate.netnih.gov

In the context of composites, this compound has been investigated as a green compatibilizer to improve the interaction between hydrophobic polymer resins and hydrophilic reinforcements. mdpi.commdpi.com This can lead to materials with improved thermal and mechanical properties, which could be beneficial for creating robust biomedical devices. mdpi.com

Hydrogels are three-dimensional, water-swollen polymer networks that are widely used in biomedical applications due to their similarity to natural soft tissues. nih.gov this compound is a valuable component in the synthesis of hydrogels with tunable properties. nih.gov The incorporation of itaconic acid, the hydrolyzed form of this compound, into hydrogel networks imparts pH sensitivity and can enhance their swelling capacity and biocompatibility. nih.govd-nb.info

The presence of two carboxylic acid groups in itaconic acid allows for a double ionization behavior at different pH values, which can be exploited to achieve stepwise drug release from hydrogels. nih.gov Itaconic acid-grafted superabsorbent nanohydrogels have demonstrated high swelling capacity and pH sensitivity, making them suitable for various biomedical applications, including drug delivery. d-nb.info

Furthermore, hydrogels can be fabricated from natural resources using this compound. For instance, a hydrogel has been synthesized through the alternating copolymerization of L-cysteine and this compound, followed by crosslinking with chitosan. researchgate.netanu.edu.au This biobased hydrogel exhibited a potent ability to capture silver ions, suggesting its potential for antibacterial applications. researchgate.netanu.edu.au

Table 3: Characteristics of this compound-Based Hydrogels

Hydrogel SystemKey MonomersNoteworthy Properties
Poly(N-isopropyl acrylamide-co-itaconic acid)N-isopropyl acrylamide (B121943), Itaconic acidHigh swelling capacity, pH sensitivity. d-nb.info
Alginate-g-poly(itaconic acid)Alginate, Itaconic acidpH-responsive, sustained and stepwise drug release. nih.gov
L-cysteine and this compound copolymer with chitosanL-cysteine, this compound, ChitosanBiobased, potent silver ion capturing ability. researchgate.netanu.edu.au

The rise of antibiotic-resistant bacteria has spurred the development of new antimicrobial agents. nih.gov Synthetic mimics of antimicrobial peptides (SMAMPs) are a promising class of molecules that replicate the key features of natural antimicrobial peptides, which are part of the innate immune system. nih.govnih.gov Itaconic acid derivatives have been successfully used to create polymer-based SMAMPs. nih.gov

A series of asymmetrically disubstituted diitaconate monomers have been synthesized from this compound. nih.gov These monomers were then copolymerized with dimethylacrylamide (DMAA) via free radical polymerization to produce SMAMPs. nih.gov This method avoids the use of metal catalysts, which is advantageous from a regulatory and product safety perspective. nih.gov The resulting copolymers exhibit facial amphiphilicity, a key characteristic of antimicrobial peptides, where hydrophobic and hydrophilic groups are segregated on opposite faces of the molecule. nih.gov

Research has shown that the antimicrobial activity of these poly(diitaconate-co-DMAA) copolymers against E. coli is influenced by the hydrophobicity of the side groups and the comonomer ratio. nih.gov Copolymers with longer hydrophobic side chains and lower DMAA content demonstrated higher antimicrobial activity. nih.gov Additionally, clickable polymers derived from itaconic acid have been synthesized to create cationic polymers with potent antibacterial activity, particularly against Gram-positive bacteria, and low hemolytic activity. rsc.org

While direct and extensive research on this compound specifically for contact lenses and dental cements is not as prevalent as in other biomedical areas, the properties of its polymers suggest potential applications. The biocompatibility and hydrophilicity that can be imparted by itaconic acid make it a candidate for materials used in these applications. d-nb.info

For contact lenses, the ability to control water content and oxygen permeability is crucial. The hydrophilic nature of polymers containing itaconic acid could be beneficial. In dental applications, polymers are used as adhesives, cements, and restorative materials. The carboxylic acid groups derived from this compound can promote adhesion to tooth structures through ionic interactions with calcium in hydroxyapatite. Copolymers of this compound have been noted for their potential use as biomaterials in therapeutic systems and prostheses, which could encompass dental applications. wikipedia.org

Sustainable Polymers and Composites

The use of this compound is a significant step toward developing sustainable alternatives to petrochemical-based polymers. Its renewable origin and ability to impart desirable properties to materials make it a key ingredient in the formulation of green polymers and composites. alfa-chemistry.com

This compound is instrumental in the synthesis of bio-based resins and biocomposites, particularly in creating thermosetting resins from renewable sources like vegetable oils. For instance, this compound can be incorporated as a comonomer in resins based on tung oil, which is highly unsaturated and reactive. mdpi.commdpi.com These resins can be reinforced with bio-based fillers such as sand or algae biomass to create renewable composites. mdpi.com The anhydride group and the carbon-carbon double bond of this compound allow it to be integrated into the polymer network, enhancing the interaction between different components of the composite. mdpi.com

In another approach, a novel epoxy resin based on itaconic acid (EIA) has been synthesized by reacting it with epichlorohydrin. rsc.orgbohrium.com This bio-based epoxy resin demonstrates a high epoxy value and greater curing reactivity compared to the conventional petroleum-based diglycidyl ether of bisphenol A (DGEBA). rsc.orgbohrium.com When cured, these itaconic acid-based thermosets exhibit impressive mechanical and thermal properties, positioning them as potential replacements for traditional resins. rsc.org

Table 1: Properties of Itaconic Acid-Based Epoxy Resin (EIA) vs. DGEBA Data sourced from studies on itaconic acid-based epoxy resins cured with methyl hexahydrophthalic anhydride (MHHPA). rsc.orgbohrium.com

PropertyCured EIA (without comonomers)Cured DGEBA
Glass Transition Temperature (Tg)130.4 °CComparable to EIA
Tensile Strength87.5 MPaComparable to EIA
Flexural Strength152.4 MPaComparable to EIA
Flexural Modulus3400 MPaComparable to EIA

One of the most significant applications of this compound in composites is its role as a green compatibilizer. alfa-chemistry.com In biocomposites, there is often poor adhesion between a hydrophobic polymer matrix (like a vegetable oil-based resin) and hydrophilic fillers (such as lignocellulosic biomass). mdpi.com this compound, being a bio-derived molecule, can be introduced to the resin to improve this interaction. mdpi.commdpi.com Its chemical structure is similar to maleic anhydride but with the advantage of being bio-based. mdpi.commdpi.com

When added to a tung oil-based resin, this compound enhances the interfacial adhesion between the resin and fillers like Miscanthus, pine wood, sand, and algae. alfa-chemistry.commdpi.commdpi.com The anhydride group can interact with the hydroxyl groups present on the surface of the fillers, while its double bond allows it to copolymerize with the resin matrix. mdpi.com This improved compatibility leads to more efficient stress transfer from the matrix to the reinforcement, resulting in composites with superior mechanical and thermal properties. alfa-chemistry.commdpi.com Research has shown that the addition of this compound can significantly increase the storage modulus of these composites and improve matrix-reinforcement adhesion, as observed through scanning electron microscopy (SEM). mdpi.commdpi.com

Table 2: Effect of this compound (ITA) as a Compatibilizer in Tung Oil-Based Biocomposites Data represents the approximate percentage increase in storage modulus at room temperature. mdpi.com

Filler MaterialStorage Modulus Increase with ITA
Miscanthus~32%
Southern Pine~68%

This compound serves as a valuable component in the formulation of environmentally friendly coatings and adhesives. alfa-chemistry.com Its high reactivity allows it to be incorporated into polymer backbones, leading to the development of high-performance, durable, and weather-resistant coatings. alfa-chemistry.com As a bio-based monomer, it provides a sustainable alternative to traditional petroleum-derived chemicals like acrylic and methacrylic acid used in coating and adhesive applications. researchgate.net The trifunctional structure of itaconic acid, the precursor to the anhydride, is key to synthesizing novel and sustainable polymeric materials for this sector. researchgate.net

Functional Polymers for Diverse Applications

Beyond structural and composite materials, this compound and its derivatives are used to create functional polymers with specialized properties, including superabsorbency and shape memory capabilities.

Superabsorbent polymers (SAPs) are materials capable of absorbing and retaining extremely large amounts of liquid relative to their own mass. mdpi.com Itaconic acid, the hydrolyzed form of this compound, is a key bio-based monomer for producing eco-friendly SAPs. mdpi.com These SAPs are often synthesized by copolymerizing itaconic acid with other monomers, such as vinyl sulfonic acid or acrylic acid. mdpi.comtandfonline.com

However, SAPs based purely on itaconic acid can exhibit low absorbency under mechanical loads. mdpi.com To overcome this, researchers have developed several strategies. One effective method is surface crosslinking, which improves the gel strength and absorption characteristics of the polymer particles. mdpi.com Another approach involves creating SAP composites by incorporating fillers like oxidized starch or cellulose during polymerization. tandfonline.comresearchgate.net These modifications enhance key performance metrics such as centrifuge retention capacity (CRC) and absorbency under load (AUL). mdpi.comtandfonline.com

Table 3: Performance of Optimized Itaconic Acid-Based Superabsorbent Polymers

SAP TypeCentrifuge Retention Capacity (CRC) (g/g)Absorbency Under Load (AUL) (g/g)Source
Surface-crosslinked poly(itaconic acid-co-vinyl sulfonic acid)31.120.2 mdpi.com
Poly(itaconic acid-co-acrylic acid) with oxidized starch55.710.2 tandfonline.com
Itaconic acid-grafted acacia gum with kaolin55.116.9 asianpubs.org
Surface-crosslinked (optimized)36.027.2 researchgate.net

Shape memory polymers (SMPs) are smart materials that can be deformed and fixed into a temporary shape, and then later return to their original, permanent shape upon exposure to an external stimulus such as heat. wikipedia.orgnih.gov Itaconic acid and its derivatives have been successfully used to create bio-based SMPs. researchgate.net

For example, copolyesters synthesized from bio-based monomers including isosorbide, itaconic acid, and succinic acid can be radically crosslinked to produce materials exhibiting a one-way shape memory effect. researchgate.net The glass transition temperature (Tg) of the polymer network acts as the switching temperature for the shape recovery. researchgate.net After being deformed above their Tg and cooled, these polymers will recover their original shape when reheated above their Tg. researchgate.net

Furthermore, itaconic acid has been used to develop sustainable photopolymers for 4D printing, where the fourth dimension is the time-dependent shape change after printing. researchgate.net In this application, itaconated castor oil is used as a monomer, and reinforcing particles with itaconate surface grafts are incorporated. The resulting 3D-printed materials display efficient shape memory behavior with thermal actuation. researchgate.net This highlights the potential of itaconic-based materials in advanced manufacturing and smart devices. researchgate.net

Elastomers

This compound and its derivatives are utilized in the development of advanced elastomers, contributing to the enhancement of their mechanical and thermal properties. Research has demonstrated the successful grafting of this compound onto various polymer backbones, leading to improved performance characteristics.

One notable application involves the grafting of itaconic acid (derived from this compound) onto a poly(styrene-b-ethylene-butylene-b-styrene) (SEBS) backbone through a reactive melt-mixing process. This modification results in a more rigid polymeric structure. The grafting of itaconic acid onto SEBS has been shown to improve the mechanical and dielectric properties, as well as the thermal stability of the resulting elastomer. This modified SEBS can then act as an effective compatibilizer in the creation of SEBS/BaTiO3 composites, promoting a homogeneous dispersion of the BaTiO3 filler within the polymer matrix. This leads to a significant increase in the mechanical properties of the composite material.

Furthermore, graft copolymers of natural rubber (NR) with this compound have been synthesized. This process introduces polar anhydride groups onto the non-polar NR backbone, which can improve its compatibility in blends with polar elastomers and plastics. The optimal conditions for grafting this compound onto natural rubber have been identified as a reaction temperature of 85°C for 2.5 hours, with concentrations of 10 phr of this compound and 2.5 phr of benzoyl peroxide as an initiator.

Aliphatic polyester elastomers, which are a promising class of biomaterials for applications such as drug delivery and tissue engineering, have also been synthesized using itaconic acid. These elastomers are designed to be elastic and flexible to mimic the mechanical properties of natural tissues. By modifying the monomer composition, the mechanical and swelling characteristics of these polyesters can be controlled. Pre-polymers have shown solubility in common organic solvents, which facilitates their processing for various applications, while the final post-polymerized polyesters are insoluble, confirming their elastomeric nature.

UV-Curing Resins

This compound and its precursor, itaconic acid, are valuable bio-based building blocks for the synthesis of UV-curing resins, which are utilized in coatings, adhesives, and 3D printing applications. These compounds offer a sustainable alternative to petroleum-based monomers.

Researchers have synthesized novel bio-based epoxy resins from itaconic acid. One such resin, created through an esterification reaction between itaconic acid and epichlorohydrin, demonstrated a high epoxy value and greater curing reactivity compared to the conventional diglycidyl ether of bisphenol A (DGEBA). When cured with methyl hexahydrophthalic anhydride, the resulting thermoset exhibited impressive mechanical and thermal properties, as detailed in the table below.

PropertyCured Itaconic Acid-Based Epoxy ResinCured DGEBA
Glass Transition Temperature130.4 °CComparable
Tensile Strength87.5 MPaComparable or Lower
Flexural Strength152.4 MPaComparable or Lower
Flexural Modulus3400 MPaComparable or Lower

Itaconic acid has also been employed in the development of UV-curable polyurethane acrylate (B77674) (PUA) resins for coating applications. In a two-step process, a hydroxyl-functional polyol is first synthesized from itaconic acid and 1,6-hexanediol. This polyol is then reacted with an isocyanate and subsequently with a methacrylate to introduce unsaturation, making the resin UV-curable.

Furthermore, this compound has been utilized to create degradable polyanhydride networks through thiol-ene photopolymerization. In this process, itaconic acid is first converted to itaconic monoesters, which are then dehydrated to form linear itaconic anhydrides. These anhydrides can then be functionalized and crosslinked with multifunctional thiols to form a network that is susceptible to controlled degradation under physiological and environmental conditions.

The photopolymerization kinetics of itaconic acid-based resins have been systematically investigated. For instance, this compound has been used to extend itaconic acid/epoxy resins, with curing efficiencies reaching up to 46.6% for certain formulations. The UV-curing process can form an interpenetrating polymer network (IPN) structure, where acrylate and epoxide polymers are crosslinked and further interlocked by non-covalent bonds.

Anti-tumor Activity of this compound Derivatives

Derivatives of itaconic acid, the precursor to this compound, have been synthesized and evaluated for their potential as anti-cancer agents. Itaconic acid contains a Michael acceptor moiety, a structural feature present in several anti-cancer drugs that allows for covalent binding to specific proteins in cancer cells. nih.govnih.gov

Novel hybrids of itaconic acid have been synthesized with various aromatic scaffolds, including fluoroaniline, pyridine, indole, and quinoline, which are also found in substances with reported anti-cancer properties. nih.govnih.gov These hybrids have demonstrated in vitro anti-cancer effects against a range of human tumor cell lines. nih.govnih.gov

The anti-cancer activity of these itaconic acid hybrids was evaluated against five solid tumor cell lines and four hematological cancer cell lines. The results indicated that solid tumor cells were generally more responsive to the treatment than the hematological cancer cells. The MCF-7 breast adenocarcinoma cell line was found to be the most sensitive to these compounds. nih.govnih.gov

Specifically, an amido-ester derivative with a chloroquine core and a mefloquine homodimer showed the highest activity, with GI50 values (the concentration required to inhibit the growth of 50% of the cells) ranging from 0.7 to 8.6 µM across all evaluated cell lines. nih.govnih.gov

Growth Inhibition (GI50) of Selected Itaconic Acid Hybrids Against Various Cancer Cell Lines (µM) nih.govnih.gov

CompoundMCF-7 (Breast)HCT 116 (Colorectal)H460 (Lung)LN-229 (Glioblastoma)Capan-1 (Pancreatic)DND-41 (Leukemia)HL-60 (Leukemia)K-562 (Leukemia)Z-138 (Lymphoma)
Amido-ester 12 (Chloroquine core) 0.71.21.52.33.15.44.28.66.8
Mefloquine homodimer 15 0.91.11.32.12.94.83.97.96.1

In other research, copolymers of this compound with tri-O-acetyl-D-glucal have been synthesized and have shown cytotoxic effects against A549 human lung adenocarcinoma cells. It was observed that the monomer, this compound, was the least effective cytotoxic agent on its own, even at higher concentrations.

Water Decontamination (Silver Ion Capturing)

Polymers and materials derived from this compound and its precursor, itaconic acid, have demonstrated significant potential in water decontamination, particularly in the capture of heavy metal ions, including silver ions. The carboxylic acid groups within the polymer structure act as binding sites for metal ions.

The direct interaction between itaconic acid and silver has been established through the synthesis of silver itaconate. This compound is formed by the reaction of silver nitrate with itaconic acid in an alkaline aqueous medium. mdpi.comnih.gov

Hydrogels based on acrylate and itaconic acid have been synthesized and successfully loaded with silver ions (Ag+). bg.ac.rsmdpi.com The silver ions bind to the carboxylate groups of the itaconic acid within the hydrogel matrix. mdpi.com The amount of silver ions that can be loaded into the hydrogel increases with a higher content of itaconic acid. mdpi.com These silver-loaded hydrogels have shown potential as antimicrobial systems. bg.ac.rsmdpi.com

Furthermore, multifunctional silver-poly(N-isopropylacrylamide/itaconic acid) (Ag-P(NiPAAm/IA)) hydrogel nanocomposites have been developed. These materials exhibit an initial burst release of silver ions, which is beneficial in preventing bacterial adhesion and biofilm formation, followed by a slower, sustained release that ensures longer-term sterility. nih.gov

Poly(itaconic acid) has also been effectively used in polymer-assisted ultrafiltration for the removal of various heavy metal ions from wastewater. Studies have shown high rejection rates for several metal ions, indicating the strong chelating ability of the poly(itaconic acid). The trend for rejection of different metal ions was found to be Pb²+ > Cu²+ > Sn²+ > Zn²+ > Cd²+. researchgate.net

Additionally, nanofibers of poly(acrylonitrile-co-itaconic acid) have been shown to be more effective than polyacrylonitrile alone in the reduction of silver nitrate and the formation of silver nanoparticles. researchgate.net The incorporation of these silver nanoparticles into the nanofiber membranes imparts bactericidal and fungicidal properties. researchgate.net

Polymer SystemTarget IonApplicationKey Finding
Silver ItaconateSilver (Ag+)Precursor for nanocompositesDirect synthesis from itaconic acid and silver nitrate. mdpi.comnih.gov
Poly(acrylate/itaconic acid) HydrogelsSilver (Ag+), Copper (Cu2+), Zinc (Zn2+)Antimicrobial systemsSilver ion loading increases with itaconic acid content. bg.ac.rsmdpi.com
Ag-P(NiPAAm/IA) Hydrogel NanocompositesSilver (Ag+)Topical treatment dressingsControlled release of silver ions for antibacterial activity. nih.gov
Poly(itaconic acid)Lead (Pb2+), Copper (Cu2+), Tin (Sn2+), Zinc (Zn2+), Cadmium (Cd2+)Ultrafiltration for wastewater treatmentHigh rejection rates for various heavy metal ions. researchgate.net
Poly(acrylonitrile-co-itaconic acid)/Silver NanofibersSilver (Ag+)Antimicrobial materialsEnhanced formation of silver nanoparticles and antimicrobial activity. researchgate.net

Characterization Techniques in Itaconic Anhydride Research

Spectroscopic Methods

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides fundamental insights into the molecular structure and functional groups present in itaconic anhydride (B1165640).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In ¹H NMR spectroscopy of itaconic anhydride, the protons in the molecule resonate at distinct chemical shifts, providing information about their chemical environment. A study reported the following chemical shifts for this compound in deuterated chloroform (CDCl₃): 6.55 ppm (multiplet, 1H), 5.90 ppm (multiplet, 1H), and 3.60 ppm (multiplet, 2H) rsc.org. These signals correspond to the vinylidene protons and the methylene (B1212753) protons in the five-membered ring.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

¹³C NMR Chemical Shifts for this compound
Carbon AtomChemical Shift (ppm)
C=O (carbonyl)Data not available in search results
C=O (carbonyl)Data not available in search results
C=CH₂ (vinylic)Data not available in search results
C=CH₂ (vinylic)Data not available in search results
CH₂ (methylene)Data not available in search results

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the molecular structure. While the principles of 2D NMR are applicable to this compound, specific experimental data from 2D NMR studies were not available in the provided search results.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. For cyclic anhydrides like this compound, the most characteristic absorptions are from the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups. spectroscopyonline.com For unsaturated cyclic anhydrides, these peaks are typically observed in the ranges of 1860-1840 cm⁻¹ and 1780-1760 cm⁻¹. spectroscopyonline.com Another source indicates a strong absorption band around 1850 cm⁻¹ for the anhydride group. researchgate.net The spectrum would also be expected to show absorptions corresponding to C=C stretching and C-H stretching vibrations.

Characteristic FTIR Absorption Bands for this compound
Functional GroupExpected Absorption Range (cm⁻¹)
C=O symmetric stretch1860-1840
C=O asymmetric stretch1780-1760
C=C stretch~1650
C-O stretch1300-1000

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is approximately 112.08 g/mol , and a molecular ion peak ([M]⁺) would be expected at or near this m/z value. nih.gov Fragmentation of the molecular ion provides structural information. Common fragmentation patterns for anhydrides involve the loss of CO and CO₂. For this compound, cleavage of the ring can also occur.

Rotational Spectroscopy

Rotational spectroscopy provides highly precise information about the molecular structure in the gas phase by measuring the energies of transitions between quantized rotational states. A study of this compound using rotational spectroscopy has been conducted, leading to the determination of its rotational constants. researchgate.net These experimental constants can be compared with theoretical calculations to confirm the molecule's geometry with high accuracy.

Rotational Constants for this compound
Rotational ConstantValue (MHz)
AData not available in search results
BData not available in search results
CData not available in search results

Chromatographic Techniques

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique used to separate molecules based on their size in solution. It is particularly useful for characterizing polymers. In the context of this compound research, SEC is employed to determine the molecular weight distribution of polymers synthesized from this monomer.

The analysis of poly(this compound) and its derivatives by SEC provides crucial information such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). vot.plunh.edu The PDI gives an indication of the breadth of the molecular weight distribution in the polymer sample. chromatographyonline.com For instance, in the synthesis of polymers from this compound, SEC can be used to monitor the progress of the polymerization reaction and to characterize the final polymer product. vot.pl

Typical Data Obtained from SEC Analysis of Polymers
ParameterDescription
Mn (Number Average Molecular Weight)The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.
Mw (Weight Average Molecular Weight)An average molecular weight that is more sensitive to the presence of high molecular weight molecules.
PDI (Polydispersity Index)A measure of the distribution of molecular weights in a given polymer sample (Mw/Mn).

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of polymeric materials derived from this compound. These methods provide valuable data on how the incorporation of this compound influences the material's response to heat.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.com It is widely used to determine the thermal stability and decomposition profile of polymers. youtube.comyoutube.com In the context of this compound research, TGA is employed to assess how its incorporation into polymer matrices affects their degradation characteristics.

Research has shown that grafting this compound onto polylactic acid (PLA) can enhance thermal-oxidative stability. mdpi.comnih.gov For instance, TGA results indicated that while neat PLA and this compound-modified PLA (MPLA) showed similar onset degradation temperatures under a nitrogen atmosphere, the MPLA exhibited a remarkably higher onset temperature in air (316 °C vs. 298 °C for neat PLA). mdpi.com This suggests that the anhydride grafting hinders thermo-oxidative degradation.

The thermal behavior of this compound itself has been investigated using TGA. Under an air atmosphere, it exhibits a melting point around 72 °C, followed by a significant mass loss between 105 °C and 217 °C, which is primarily associated with evaporation. semanticscholar.org Studies focusing on the homopolymerization of this compound during melt grafting of PLA have also utilized TGA to characterize the reaction by-products. researchgate.net

Selected TGA Data for this compound-Based Materials

MaterialAtmosphereOnset Degradation Temperature (Tonset)Key Finding
Polylactic Acid (PLA)Air298 °CGrafting with this compound increased the thermal-oxidative stability of PLA. mdpi.com
This compound-grafted PLA (MPLA)Air316 °C
This compound (ITA)Air~105 °C (start of mass loss)The initial mass loss is attributed to evaporation following melting at 72 °C. semanticscholar.org
Tung oil/biomass compositesNot specifiedImprovedAddition of this compound improved the overall thermal stability of the composites. mdpi.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. azom.comhu-berlin.de It is used to determine key thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

In the study of this compound (ITA), DSC analysis shows a distinct endothermic peak corresponding to its melting point. One study observed this peak at 70.7 °C during the first heating scan. scielo.br Upon cooling, an exothermic crystallization peak was recorded at 6.7 °C. scielo.br

DSC is also instrumental in characterizing copolymers containing itaconic acid (the hydrolyzed form of this compound). For instance, the effect of itaconic acid (IA) content on the stabilization reactions in poly(acrylonitrile-co-itaconic acid) (P(AN-co-IA)) has been thoroughly investigated using DSC. researchgate.netsemanticscholar.org These studies found that increasing the itaconic acid content effectively lowered the initial temperature of exothermic stabilization reactions. researchgate.netsemanticscholar.org

In another example, a copolymer formed from the radical polymerization of this compound and citraconic anhydride (CTA) was analyzed. scielo.br The DSC curve for this copolymer revealed a glass transition at -2.7 °C and a cold crystallization event (an exothermic peak) at 30.3 °C during the first heating scan. scielo.br This indicates that the copolymer has an amorphous phase that gains mobility at the glass transition temperature and subsequently crystallizes upon further heating.

Selected DSC Data for this compound and its Copolymers

MaterialThermal EventTemperature (°C)Reference
This compound (ITA)Melting (Tm)70.7 scielo.br
Crystallization (Tc)6.7
ITA and CTA CopolymerGlass Transition (Tg)-2.7 scielo.br
Cold Crystallization30.3
Poly(acrylonitrile-co-itaconic acid)Exothermic StabilizationDecreased with increasing IA content researchgate.netsemanticscholar.org

Microscopy

Microscopy techniques provide visual information about the microstructure and morphology of materials. For polymer composites and blends containing this compound, microscopy is essential for understanding phase dispersion, interfacial adhesion, and fracture mechanisms.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique that produces high-resolution images of a sample's surface by scanning it with a focused beam of electrons. tescan-analytics.comlibretexts.org It is widely used to study the morphology, topography, and composition of materials. tescan-analytics.comlibretexts.org

In the field of this compound-based composites, SEM is frequently used to evaluate the effectiveness of this compound as a compatibilizer. For composites made from a tung oil-based resin and various biomass fillers, SEM images indicated better matrix-reinforcement adhesion in the presence of this compound. mdpi.com This improved adhesion is critical for enhancing the mechanical properties of the composite. The improved compatibility is hypothesized to result from an increase in the resin's polarity and the potential for covalent bonds to form between the anhydride ring and hydroxyl groups on the surface of the lignocellulosic fillers. mdpi.com

SEM is also used to examine the fracture surfaces of materials to understand their failure mechanisms. researchgate.net In composites of SEBS (styrene-ethylene-butylene-styrene) and BaTiO₃ particles, where itaconic acid-grafted SEBS was used as a compatibilizer, SEM was employed to study the dispersion of the BaTiO₃ particles within the polymer matrix. nih.gov The images would reveal whether the compatibilizer successfully promoted a homogeneous dispersion of the filler particles, which is crucial for achieving enhanced mechanical and dielectric properties. nih.gov

Mechanical and Other Material Property Characterization

The ultimate utility of a polymer is often defined by its mechanical properties. The addition of this compound, either as a monomer or a grafting agent, can significantly alter the mechanical performance of the resulting material.

This compound is often used to modify polymers to enhance their mechanical properties, such as tensile strength and ductility. alfa-chemistry.com When grafted onto PLA, it has been shown to significantly improve these properties. alfa-chemistry.com Similarly, when used as a compatibilizer in tung oil-based composites, this compound led to a substantial increase in the storage modulus, which is a measure of the material's elastic response. mdpi.com Specifically, the storage modulus at room temperature increased by approximately 32% for composites with Miscanthus filler and 68% for those with southern pine filler. mdpi.com This improvement in stiffness indicates a more efficient transfer of stress from the polymer matrix to the reinforcing filler, a direct result of the enhanced interfacial adhesion promoted by the this compound. mdpi.com

In another study, the grafting of itaconic acid onto a SEBS thermoplastic elastomer was shown to improve its mechanical properties. nih.gov The modification resulted in a polymer with more rigid domains, leading to enhanced performance. Furthermore, when this modified polymer was used as a compatibilizer in SEBS/BaTiO₃ composites, it promoted a homogeneous dispersion of the filler, resulting in a sensible increase in the mechanical properties of the final composite material. nih.gov

The enhancement of mechanical properties is a key driver for the use of this compound in polymer composites. It acts as an effective "green" compatibilizer, improving the interaction between hydrophilic fillers and hydrophobic polymer matrices, which is essential for creating high-performance, bio-based materials. mdpi.com

Sustainability and Economic Aspects in Itaconic Anhydride Research

Bio-based Origin and Renewable Resources

Itaconic anhydride's primary claim to sustainability stems from its origin in renewable biomass. mdpi.com It is derived from itaconic acid, which is recognized by the US Department of Energy as one of the top 12 most promising platform chemicals from biomass. mdpi.comnih.gov The production of itaconic acid is a well-established biotechnological process, primarily relying on the fermentation of carbohydrates by microorganisms. alfa-chemistry.com

The traditional and most dominant microorganism used for commercial-scale production of itaconic acid is the fungus Aspergillus terreus. alfa-chemistry.comnih.govmdpi.com However, research has expanded to include other naturally producing fungi like Ustilago maydis and genetically engineered bacteria such as Escherichia coli and Corynebacterium glutamicum to improve efficiency and substrate utilization. mdpi.comresearchgate.net

A key advantage of this bio-based production is the ability to use a wide variety of renewable feedstocks. While glucose is a favored and efficient carbon source, research and commercial efforts are increasingly focused on more sustainable and non-food alternatives to reduce costs and environmental impact. mdpi.commdpi.com These feedstocks include:

Starch-rich wastes: Materials from corn, rice, and potatoes have been shown to enhance itaconic acid production. mdpi.com

Lignocellulosic biomass: This abundant, non-food biomass, including agricultural residues like wheat bran, wheat chaff, and food waste, represents a second-generation feedstock. mdpi.comnih.govmdpi.com

Glycerol (B35011): A primary by-product of the biodiesel industry, crude glycerol is being explored as a low-cost substrate for fermentation. mdpi.com

The conversion from biomass to itaconic acid and subsequently to itaconic anhydride (B1165640) positions it as a renewable alternative to petrochemicals. mdpi.com Once itaconic acid is produced via fermentation, it can be chemically dehydrated to form this compound. alfa-chemistry.com This bio-based pathway is crucial for developing sustainable polymers and materials, including biodegradable polymers, coatings, and resins. alfa-chemistry.commdpi.com

MicroorganismFeedstock(s)Reported Itaconic Acid Concentration/Yield
Aspergillus terreus CICC 40205Wheat bran hydrolysate49.65 g/L
Aspergillus terreus DSM 23081Wheat chaff (pretreated)27.7 g/L
Aspergillus terreusGlucose86.2 g/L
Aspergillus terreusFood waste hydrolysates41.1 g/L
Genetically engineered Ustilago maydisPretreated biomass0.48 g IA/g glucose

Green Chemistry Principles in Synthesis

The production and use of this compound align with several key principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes. imist.maacs.org The entire lifecycle, from renewable feedstock to final product, offers advantages over traditional petrochemical manufacturing.

The biotechnological route to itaconic acid itself is a cornerstone of its green profile. alfa-chemistry.com Fermentation occurs under mild conditions (e.g., 32°C, pH 7) and in aqueous media, avoiding the harsh temperatures, pressures, and toxic solvents often associated with petrochemical synthesis. mdpi.comimist.ma

The subsequent conversion of bio-based itaconic acid to this compound is a dehydration reaction. alfa-chemistry.com While this step can require catalysts or high temperatures, processes have been developed to achieve high yields of up to 98%, which adheres to the principle of maximizing atom economy. acs.orgwikipedia.org Designing syntheses that maximize the incorporation of all materials into the final product is a fundamental goal of green chemistry. acs.org

Key green chemistry aspects in this compound's lifecycle include:

Use of Renewable Feedstocks: The process begins with biomass, a renewable raw material, rather than depletable fossil fuels like petroleum. mdpi.comimist.ma

Waste Prevention: The efficiency of microbial conversion and high-yield chemical synthesis steps are designed to minimize waste, a primary tenet of green chemistry. mdpi.comacs.orgwikipedia.org

Atom Economy: The dehydration of itaconic acid to its anhydride is an efficient reaction where the main byproduct is water, representing a high degree of atom economy. acs.orgwikipedia.org

Safer Solvents and Auxiliaries: Fermentation uses water as a solvent, and ongoing research aims to reduce the use of harsh chemicals in downstream processing and anhydride synthesis. mdpi.comimist.ma

Catalysis: The use of catalysts in the dehydration step allows the reaction to proceed more efficiently and can reduce the energy requirements compared to uncatalyzed thermal decomposition. imist.mawikipedia.org

Furthermore, this compound itself can be used in subsequent reactions that are highly efficient, such as the 100% atom-economic Diels-Alder reaction with furfuryl alcohol to create new bio-based monomers for polymer production. rsc.org

Market Trends and Economic Feasibility of Itaconic Acid and Its Derivatives

The market for itaconic acid and its derivatives, including this compound, is expanding, driven by a global shift toward sustainable, bio-based chemicals. nih.govfortunebusinessinsights.com Itaconic acid is viewed as an environmentally friendly and high-performance substitute for petroleum-based products in various applications, which underpins its positive market outlook. fortunebusinessinsights.com

Several market analyses project significant growth. The global itaconic acid market was valued at USD 89.79 million in 2023 and is expected to grow at a compound annual growth rate (CAGR) of 6.5% to reach nearly USD 139.54 million by 2030. maximizemarketresearch.com Another report projects a CAGR of 7.8%, with the market size increasing from USD 117.84 million in 2024 to USD 231.66 million by 2033. marketdataforecast.com A more conservative estimate suggests a CAGR of 4.1% between 2022 and 2030. coherentmarketinsights.com

Report SourceBase Year ValueForecast Year ValueCAGRForecast Period
Maximize Market ResearchUSD 89.79 Million (2023)USD 139.54 Million6.5%2024-2030
Precedence ResearchUSD 117.84 Million (2024)USD 231.66 Million7.8%2025-2033
Coherent Market InsightsUSD 97.75 Million (2022)USD 134.19 Million4.1%2022-2030

Key market drivers include:

Demand for Bio-based Polymers: There is rising demand for itaconic acid derivatives like styrene-butadiene-itaconic acid for use in SBR latex for paper coatings and carpet backing. maximizemarketresearch.comcoherentmarketinsights.com

Sustainable Plastics: Itaconic acid is a potential precursor for producing bio-based polymethyl methacrylate (B99206) (PMMA), also known as acrylic, which has wide applications in the automotive, electronics, and construction industries. fortunebusinessinsights.commarketdataforecast.com

Superabsorbent Polymers (SAPs): A significant application is in the production of SAPs for use in hygiene products. fortunebusinessinsights.commaximizemarketresearch.com

Despite the positive outlook, the economic feasibility of itaconic acid production faces challenges. The high cost of production compared to its petrochemical counterparts has historically limited its market penetration. nih.govmaximizemarketresearch.com The cost of feedstocks, particularly purified sugars like glucose, is a significant factor. mdpi.com

However, several factors are improving its economic viability:

Low-Cost Feedstocks: Utilizing agricultural waste and other low-cost local feedstocks is a key strategy to make the bioprocess more economically competitive. nih.govmdpi.com

Process Optimization: Research into improving downstream processing and recycling streams can increase productivity and lower operating costs. One simulation showed that recycling an itaconic acid stream could increase productivity by 17% and reduce average costs by 12%. researchgate.net

The Asia-Pacific region, particularly China, is the leading producer and consumer of itaconic acid. nih.govmarketdataforecast.com Favorable government regulations promoting bio-based products are expected to further boost industry growth in regions like Europe and North America. marketdataforecast.comcoherentmarketinsights.com

Challenges and Future Perspectives in Itaconic Anhydride Research

Overcoming Reactivity Limitations in Polymerization

Itaconic anhydride (B1165640), while reactive due to its conjugated double bonds, exhibits certain limitations in polymerization processes, particularly in free radical polymerization (FRP) researchgate.netd-nb.info. Its reactivity is lower compared to monomers like acrylic acid, attributed to steric hindrance from its bulky side chain and allylic stabilization of radicals, which can lead to degradative chain transfer researchgate.netunh.eduresearchgate.net. These factors result in slower polymerization rates, often requiring higher initiator concentrations and longer reaction times, and can limit the achievable molecular weights of the resulting polymers researchgate.netresearchgate.netd-nb.info. Homopolymerization of itaconic anhydride can be sluggish, yielding polymers with low molecular weights researchgate.netd-nb.info. While this compound homopolymerizes to 76% conversion within 2 hours at 75 °C, it yields low number-average molecular weight (Mn) polymers d-nb.info. In copolymerization, this compound can incorporate unevenly, with some systems showing a preference for this compound-rich copolymers researchgate.netmsu.edu. For instance, in copolymerization with vinyl chloride, this compound-rich copolymers were obtained scispace.com. Conversely, with tert-butyl methacrylate (B99206), reactivity ratios indicated a tendency towards alternation researchgate.net. Overcoming these limitations is crucial for efficient synthesis of high-performance polymers.

Controlling Side Reactions and Isomerization

The inherent reactivity of this compound also makes it susceptible to various side reactions and isomerization, which can complicate synthesis and affect material properties wikipedia.orgdatavagyanik.comwhiterose.ac.ukscielo.brmdpi.comscienceopen.com. A significant challenge is its tendency to isomerize to citraconic anhydride (CTA) or mesaconate derivatives, particularly at elevated temperatures or in the presence of bases wikipedia.orgscielo.brmdpi.comscienceopen.comrsc.org. This isomerization can occur during synthesis or processing, leading to a mixture of isomers and potentially altering the polymerization behavior and final polymer characteristics scielo.brmdpi.comscienceopen.com. For example, this compound can isomerize to citraconic anhydride upon heating, even at temperatures below its melting point, and this process can be accelerated by tertiary amines wikipedia.org. Furthermore, side reactions such as hydrolysis, forming itaconic acid, can occur if the anhydride is exposed to moisture, which is particularly relevant given its hygroscopic nature wikipedia.orgthermofisher.in. Controlling these side reactions and isomerization is vital for achieving high yields of desired products and ensuring predictable material performance.

Development of Novel Catalytic Systems

The development of efficient and selective catalytic systems is paramount for harnessing the full potential of this compound biosynth.comumn.edumdpi.commdpi.comrsc.org. Traditional polymerization methods often face issues with control and efficiency. Research is ongoing to explore novel catalysts that can enhance polymerization rates, improve molecular weight control, and minimize side reactions. This includes investigating organocatalysts, metal-organic frameworks (MOFs), and enzymatic catalysts umn.edursc.orgjst.go.jp. For instance, lipase (B570770) B from Candida antarctica (CaLB) has been used for enzymatic polycondensation of itaconic acid derivatives, though challenges with low reactivity and mass transfer remain rsc.orgjst.go.jp. The development of heterogeneous catalysts that are easily separable and recyclable is also a key area of focus, contributing to more sustainable and cost-effective processes umn.edu. Novel catalytic pathways are also being explored for the synthesis of this compound derivatives, such as the reaction of this compound with furfuryl alcohol, which can yield metastable lactone acids in high yields umn.edu.

Expanding Application Areas in High-Value Materials

This compound's versatility as a bio-based monomer opens avenues for its application in a wide range of high-value materials, including advanced polymers, composites, coatings, and biomedical devices alfa-chemistry.comrsc.orgscielo.brmdpi.comacs.org. Its ability to introduce polar functionalities, enhance hydrophilicity, and provide sites for further modification makes it attractive for tailoring material properties alfa-chemistry.commdpi.com. For example, grafting this compound onto polylactic acid (PLA) significantly improves its mechanical properties, such as tensile strength and ductility, making it suitable for packaging and biomedical applications alfa-chemistry.commdpi.com. It also acts as a green compatibilizer in bio-based composites, enhancing interfacial adhesion between hydrophobic resins and hydrophilic fillers alfa-chemistry.com. In the coatings and adhesives sector, this compound contributes to the development of high-performance, durable, and weather-resistant formulations alfa-chemistry.com. Its biocompatibility and biodegradability are also being explored for drug delivery systems, tissue engineering, and biomedical coatings, leveraging its hydrolytic degradation for controlled release mechanisms alfa-chemistry.comacs.org.

Process Optimization for Industrial Scale-Up

Scaling up the production and application of this compound presents several engineering and economic challenges datavagyanik.com. While biotechnological routes for itaconic acid production are becoming more cost-competitive due to advancements in fermentation technology, the subsequent dehydration to this compound requires optimization for industrial yields and purity alfa-chemistry.comdatavagyanik.com. The polymerization processes themselves need to be optimized for efficiency, scalability, and cost-effectiveness. This includes developing continuous flow processes, optimizing reaction conditions (temperature, pressure, solvent), and ensuring robust catalyst systems that can withstand industrial demands umn.edud-nb.info. Addressing issues like feedstock availability, energy consumption, and waste generation are critical for successful industrial implementation. Furthermore, understanding and controlling the impact of isomerization and side reactions at scale is essential for consistent product quality.

Q & A

Q. How are monomer reactivity ratios determined in the copolymerization of itaconic anhydride with methyl methacrylate (MMA)?

Reactivity ratios (r₁ and r₂) for this compound (ITA) and MMA are calculated using the Fineman–Ross and Mayo–Lewis methods . For ITA-MMA systems, rITA ranges from 1.27–1.35, while rMMA is 0.10–0.22, indicating a statistical copolymer structure with limited alternation. These values are derived from NMR-based composition analysis and nonlinear regression, with error margins reflecting methodological differences .

Q. What experimental techniques are used to evaluate the cytotoxicity of this compound-based polymers?

Cytotoxicity is assessed via Trypan blue viability assays using cell lines like A549 lung adenocarcinoma. For example, unmodified this compound shows ~92.6% cell viability, while its polymers (e.g., IA-TAG copolymers) exhibit 91.7–95.6% viability. Data are validated through triplicate biological replicates and statistical tests (Student’s t-test, p < 0.05) .

Q. How is this compound synthesized and purified for polymerization studies?

ITA is synthesized by dehydrating itaconic acid with acetyl chloride under anhydrous conditions to minimize hydrolysis. Purification involves recrystallization from chloroform, yielding white crystals (m.p. 68–70°C). Structural confirmation is done via ¹H-NMR and IR spectroscopy .

Q. What role does this compound play in biodegradable polymer design?

ITA is copolymerized with methacrylate-terminated poly(lactic acid) (PLLA) to create biodegradable materials. Anhydride content (15–85 mol%) influences glass transition temperatures (31–73°C), with higher ITA concentrations increasing Tg. Molecular weights range from 9,000–70,000 Da, depending on PLLA content .

Advanced Research Questions

Q. How do reaction conditions influence isomer formation during amidation of ITA-containing copolymers?

Amidation of ITA-MMA copolymers with di-n-butyl amine produces two isomers: itaconamic acid (dominant) and trace citraconamic acid . Isomer ratios depend on amine strength, solvent polarity, and reaction time. Polar solvents and strong bases accelerate isomerization to citraconic derivatives, complicating purification .

Q. What methodologies resolve contradictions in reported reactivity ratios for ITA-MMA copolymerization?

Discrepancies in reactivity ratios (e.g., rITA = 0.99 vs. 1.35) arise from differences in polymerization methods (bulk vs. solution) and data-fitting algorithms (Fineman–Ross vs. Mayo–Lewis). Cross-validation using dual methods and error margin analysis (e.g., ±0.38 for Mayo–Lewis) is recommended to address inconsistencies .

Q. How can enzymatic kinetic resolution achieve regioselective ring-opening of this compound?

Pseudomonas cepacia lipase (PCL) catalyzes enantioselective ring-opening of ITA with arylalkyl carbinols, yielding enantioenriched 4-monoesters. This method avoids racemization and leverages ITA’s dual electrophilic sites (anhydride and α,β-unsaturated ester) for chiral building block synthesis .

Q. What strategies mitigate thermal degradation during processing of ITA-based polymers?

Thermal decomposition of ITA derivatives involves dehydration/decarboxylation, forming citraconic or this compound isomers. TG-FTIR and TG-MS analyses identify gaseous byproducts (e.g., CO₂, H₂O) and guide processing temperature optimization (<200°C) to minimize degradation .

Q. How does functionalization with organoboron groups alter ITA copolymer properties?

ITA-alt-2-vinyl-1,3 copolymers modified with organoboron amide-esters exhibit enhanced thermal stability and potential for stimuli-responsive applications. Functionalization routes include post-polymerization reactions with boronic acids, characterized by elemental analysis and DSC .

Methodological Considerations

  • Data Validation : Use triplicate biological/technical replicates and statistical tests (e.g., ANOVA, t-test) for cytotoxicity and copolymer composition studies .
  • Synthesis Protocols : Maintain anhydrous conditions during ITA synthesis to prevent hydrolysis .
  • Advanced Characterization : Combine NMR , GPC , and thermal analysis (DSC, TGA) for comprehensive material profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.